REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl:3][c:4]1[cH:5][c:6]2[c:7]([s:8][c:9]([S:12](=[O:13])(=[O:14])[Cl:15])[c:10]2[CH3:11])[cH:16][cH:17]1.[NH4+:1].[OH-:2].[OH2:23]>>[NH2:1][S:12]([c:9]1[s:8][c:7]2[c:6]([cH:5][c:4]([Cl:3])[cH:17][cH:16]2)[c:10]1[CH3:11])(=[O:13])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(S(=O)(=O)Cl)sc2ccc(Cl)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1c(S(N)(=O)=O)sc2ccc(Cl)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |